Di-sec-butyl succinate

Vue d'ensemble

Description

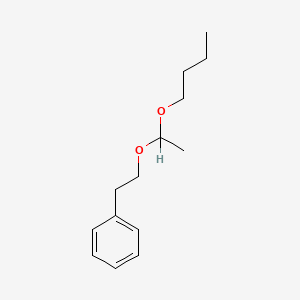

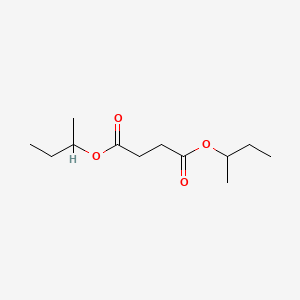

Di-sec-butyl succinate is a chemical compound with the molecular formula C12H22O4 . It has an average mass of 230.301 Da and a mono-isotopic mass of 230.151810 Da . It is also known by other names such as butanedioic acid, bis (1-methylpropyl) ester, and dibutan-2-yl butanedioate .

Synthesis Analysis

While specific synthesis methods for Di-sec-butyl succinate were not found in the search results, succinate esters like Di-sec-butyl succinate are often synthesized through esterification of succinic acid with the corresponding alcohol, in this case, sec-butanol. This reaction typically involves the use of a catalyst to facilitate the esterification process .Molecular Structure Analysis

Di-sec-butyl succinate has a complex molecular structure that includes 37 bonds in total. These comprise 15 non-H bonds, 2 multiple bonds, 9 rotatable bonds, 2 double bonds, and 2 ester (aliphatic) groups .Physical And Chemical Properties Analysis

Di-sec-butyl succinate has a density of 1.0±0.1 g/cm3, a boiling point of 252.6±8.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 49.0±3.0 kJ/mol and a flash point of 109.8±16.9 °C . The compound has a molar refractivity of 61.1±0.3 cm3, and it has 4 H bond acceptors, 0 H bond donors, and 9 freely rotating bonds .Applications De Recherche Scientifique

Chemical Building Blocks

Di-sec-butyl succinate is considered a building block in chemical synthesis . It’s used in various chemical reactions to produce other compounds. Its molecular weight (MW) is 230.3 .

Bio-based Polymers

Di-sec-butyl succinate is used in the production of bio-based polymers . The biotechnologically obtained succinic acid, from which Di-sec-butyl succinate is derived, is considered a chemical platform for obtaining these polymers .

Polybutylene Succinate (PBS)

Di-sec-butyl succinate is a key component in the production of Polybutylene Succinate (PBS) . PBS is a biodegradable plastic that has gained intensive interest among industrial researchers due to its excellent properties .

Mécanisme D'action

Target of Action

Di-sec-butyl succinate is a chemical compound with the molecular formula C12H22O4

Pharmacokinetics

Some physicochemical properties have been reported :

- Log Kp (skin permeation) : -5.91 cm/s These properties suggest that Di-sec-butyl succinate could be well-absorbed in the gastrointestinal tract, can cross the blood-brain barrier, and is not a substrate for P-glycoprotein or an inhibitor for various cytochrome P450 enzymes .

Action Environment

It is known that the compound should be stored in a sealed container at room temperature .

Propriétés

IUPAC Name |

dibutan-2-yl butanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O4/c1-5-9(3)15-11(13)7-8-12(14)16-10(4)6-2/h9-10H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJZURRKQOJYGAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OC(=O)CCC(=O)OC(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40871796 | |

| Record name | Di-sec-butyl succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Di-sec-butyl succinate | |

CAS RN |

626-31-3 | |

| Record name | Succinic acid, di-sec-butyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Di-sec-butyl succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

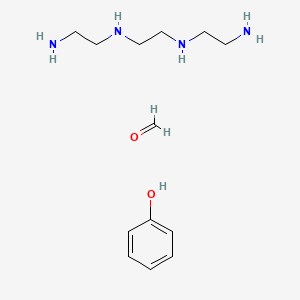

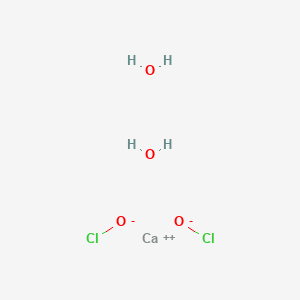

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(1,1-Dimethylpropyl)benzoyl]benzoic acid](/img/structure/B1593740.png)

![Carboxymethyldimethyl-3-[[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulphonyl]amino]propylammonium hydroxide](/img/structure/B1593743.png)